(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine
CAS No.:
Cat. No.: VC17494677
Molecular Formula: C8H7BrFNO
Molecular Weight: 232.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrFNO |
|---|---|
| Molecular Weight | 232.05 g/mol |
| IUPAC Name | (3R)-5-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine |
| Standard InChI | InChI=1S/C8H7BrFNO/c9-4-1-2-6-7(8(4)10)5(11)3-12-6/h1-2,5H,3,11H2/t5-/m0/s1 |
| Standard InChI Key | ZBPVNYQLEQETRG-YFKPBYRVSA-N |
| Isomeric SMILES | C1[C@@H](C2=C(O1)C=CC(=C2F)Br)N |
| Canonical SMILES | C1C(C2=C(O1)C=CC(=C2F)Br)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (C₈H₇BrFNO; MW 232.05 g/mol) features a fused benzofuran core with a dihydrofuran ring, creating a rigid bicyclic system. The bromine atom at position 5 and fluorine at position 4 introduce steric and electronic effects that influence reactivity and intermolecular interactions. The amine group at position 3 contributes to hydrogen-bonding capabilities, while the (R)-configuration ensures enantiomeric specificity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇BrFNO |
| Molecular Weight | 232.05 g/mol |
| IUPAC Name | (3R)-5-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine |
| Canonical SMILES | C1C(C2=C(O1)C=CC(=C2F)Br)N |
| ChromLogD (predicted) | ~2.8–3.2 |
| Solubility (FaSSIF) | ≥80 µg/mL |
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) for this specific enantiomer remain unpublished, analogous benzofuran derivatives exhibit distinct absorption bands in the 1600–1450 cm⁻¹ range (C=C stretching) and 1250–1050 cm⁻¹ (C–O–C furan vibrations) . The bromine atom’s mass effect would likely produce a characteristic isotopic pattern in mass spectrometry, with a base peak at m/z 232 (M⁺).
Synthesis and Optimization
Synthetic Routes
The synthesis of (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine typically involves multi-step sequences starting from halogenated benzofuran precursors. A representative approach includes:
-
Halogenation: Bromination at position 5 using N-bromosuccinimide (NBS) under radical conditions.
-
Fluorination: Electrophilic fluorination at position 4 employing Selectfluor® or DAST.
-
Amine Introduction: Reductive amination or nucleophilic substitution to install the chiral amine group.
Enantioselective synthesis requires chiral catalysts or resolving agents to achieve the desired (R)-configuration. Asymmetric hydrogenation using Rh(I)-DuPHOS complexes has been effective for similar amines, yielding enantiomeric excess (ee) >95% .
Reaction Optimization
Key challenges include minimizing racemization during amination and enhancing regioselectivity for halogen placement. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (0°C to reflux) critically impact yield and purity. Recent advances in continuous-flow systems have reduced side-product formation by 30% compared to batch processes .
Table 2: Optimization Parameters for Key Steps
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 78% → 89% |
| Fluorination | Selectfluor®, CH₃CN, RT | 65% → 82% |
| Asymmetric Amineation | Rh(I)-DuPHOS, H₂, EtOH | ee 85% → 97% |
Biological Interactions and Mechanisms
Enantioselective Target Engagement
The (R)-enantiomer demonstrates 200-fold higher affinity for certain kinase targets compared to its (S)-counterpart, attributed to optimal spatial alignment with hydrophobic binding pockets. Molecular docking studies suggest that the bromine atom engages in halogen bonding with backbone carbonyls (e.g., Thr202 in p38 MAPK), while the fluorine enhances membrane permeability via increased lipophilicity .
In Vitro Profiling
Preliminary assays reveal moderate inhibitory activity against:
Notably, the compound’s selectivity for BD2 over BD1 bromodomains (>1,000-fold) aligns with trends observed in dihydrobenzofuran-based BET inhibitors .
Comparative Analysis with Related Compounds
(S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine
Structural isomerism at position 6 (vs. 5) reduces steric complementarity with targets like BRD4 BD2, resulting in a 10-fold potency drop. The (S)-configuration further diminishes activity due to mismatched hydrogen-bonding networks.
Non-Halogenated Analogues
Removing bromine and fluorine decreases logP by 1.2 units but abolishes BRD4 inhibition, underscoring the halogens’ critical role in target engagement .
Future Directions
-
Mechanistic Studies: Elucidate off-target effects via kinome-wide profiling.
-
Formulation Development: Nanoemulsions to enhance aqueous solubility.
-
Stereochemical Expansions: Explore (R,S)-diastereomers for polypharmacology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume